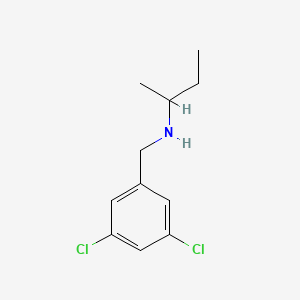

![molecular formula C13H24ClNO B1532293 [2-(1-Adamantyloxy)propyl]amine hydrochloride CAS No. 21623-92-7](/img/structure/B1532293.png)

[2-(1-Adamantyloxy)propyl]amine hydrochloride

Übersicht

Beschreibung

Molecular Structure Analysis

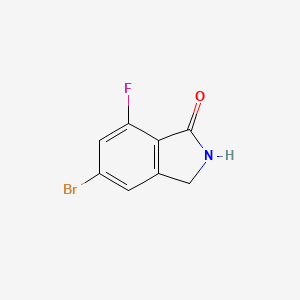

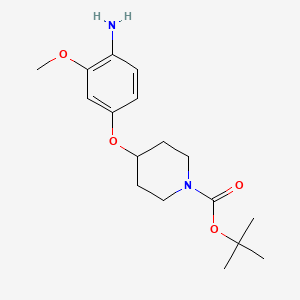

“[2-(1-Adamantyloxy)propyl]amine” contains total 40 bond(s); 17 non-H bond(s), 3 rotatable bond(s), 4 six-membered ring(s), 3 eight-membered ring(s), 1 primary amine(s) (aliphatic) and 1 ether(s) (aliphatic) .Chemical Reactions Analysis

Amines react with acid chlorides to form amides . They also react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . These reactions are acid-catalyzed and reversible .Physical And Chemical Properties Analysis

Amines are near relatives of ammonia, NH3. In amines, the hydrogen atoms in the ammonia have been replaced one at a time by hydrocarbon groups . The physical properties of amines such as solubility and boiling points are influenced by their structure .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

The adamantyl group has been utilized in the synthesis of enantiomerically pure amino alcohols, serving as chiral controllers in catalytic reactions. These compounds, derived from bulky alkyl substituents like tert-butyl or 1-adamantyl, have shown high enantioselectivities in the addition of diethylzinc to aldehydes, demonstrating the utility of adamantyl-containing ligands in asymmetric synthesis (Jimeno et al., 2003).

Synthesis of Adamantane Derivatives

Research on adamantane derivatives, such as the synthesis of β-aminoketones of the adamantane series through the Mannich reaction, showcases the chemical versatility of adamantyl compounds. These reactions have led to the creation of various adamantyl-containing hydrochlorides, further expanding the scope of adamantane in organic chemistry (Makarova et al., 2002).

Drug Design and Medicinal Chemistry

Adamantyl groups have been incorporated into molecules exhibiting antimicrobial and anti-HIV activities. For instance, certain adamantyl-1,3,4-oxadiazoles and adamantyl-aminomethyl-1,3,4-oxadiazoline-thiones have been synthesized and evaluated for their biological activities, highlighting the adamantyl group's potential in drug design (El-Emam et al., 2004).

Material Science and Polymer Chemistry

In materials science, adamantyl-containing dendrimers have been explored as hosts for peptides, forming soluble complexes. This research points to applications in drug delivery systems, where the adamantyl group's structural properties could enhance the performance of dendrimer-based carriers (Boas et al., 2002).

Chemical Modifications and Protective Groups

The development of reagents for introducing protective groups into amines, such as the 2-(1-adamantyl)-2-propyloxycarbonyl (Ad-POC) group, demonstrates the utility of adamantyl derivatives in synthetic chemistry. These protective groups facilitate subsequent chemical transformations by protecting functional groups during reactions (Mcclure & Sieber, 2000).

Eigenschaften

IUPAC Name |

2-(1-adamantyloxy)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO.ClH/c1-9(8-14)15-13-5-10-2-11(6-13)4-12(3-10)7-13;/h9-12H,2-8,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGUXFBGHTZRFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)OC12CC3CC(C1)CC(C3)C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(1-Adamantyloxy)propyl]amine hydrochloride | |

CAS RN |

21623-92-7 | |

| Record name | 1-Propanamine, 2-(tricyclo[3.3.1.13,7]dec-1-yloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21623-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Bromobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1532217.png)

![6-(bromomethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1532221.png)

![2,2,2-trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B1532222.png)

![4,6-dimethyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B1532225.png)

![3-[(2-Bromoacetyl)amino]-N-(3-chloro-4-fluorophenyl)benzamide](/img/structure/B1532227.png)